N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
Description
Properties
CAS No. |
72214-20-1 |
|---|---|
Molecular Formula |
C18H17ClN6O4 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-[4-chloro-2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(2-hydroxypropylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H17ClN6O4/c1-10(26)9-21-16-7-17(22-11(2)27)18(6-14(16)19)24-23-15-4-3-13(25(28)29)5-12(15)8-20/h3-7,10,21,26H,9H2,1-2H3,(H,22,27) |
InChI Key |
USAYCNISMSXUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide typically involves a multi-step process. The initial step often includes the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-chloro-2-aminophenol. The final step involves the acylation of the resulting azo compound with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
- CAS Registry Number : 71617-28-2
- Molecular Formula : C₁₇H₁₇Cl₂N₅O₄
- Molecular Weight : 426.254 g/mol
Structural Features :
The compound contains:
- An azo group (-N=N-) linking two aromatic rings.
- A 2-cyano-4-nitrophenyl substituent on one azo terminus.
- A 4-chloro-5-[(2-hydroxypropyl)amino]phenyl group on the other azo terminus, with an acetamide (-NHCOCH₃) side chain .
Physicochemical Properties :
- Density : 1.49 g/cm³
- Boiling Point : 712.1°C at 760 mmHg
- Water Solubility: Limited data, but the 2-hydroxypropyl group may enhance hydrophilicity compared to non-polar analogs .
- Safety : Classified as a skin sensitizer (H317) .
Comparison with Similar Compounds
Structural Analog 1: N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide
- CAS : 86190-47-8
- Molecular Formula : C₁₈H₂₀ClN₅O₃
- Key Differences: Replaces the 2-hydroxypropylamino group with a 1-methylpropylamino substituent. Lacks the cyano group on the nitrophenyl ring.
- Properties :
- Implications: Reduced polarity due to the absence of hydroxyl and cyano groups may decrease solubility and alter bioactivity .
Structural Analog 2: Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-
Structural Analog 3: N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxy-3-phenoxypropyl)amino]phenyl]acetamide
- CAS : 79542-46-4
- Key Differences: Replaces 2-hydroxypropyl with 2-hydroxy-3-phenoxypropyl. Introduces a phenoxy group, increasing aromaticity.
- Implications : Enhanced aromaticity may improve UV stability and dye performance .
Comparative Analysis of Properties
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